6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The aldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: The nitro group is subsequently reduced to form the desired compound.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the growth of bacteria by interfering with cell wall synthesis or protein function.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different biological activities.
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: A compound with similar benzofuran core but different substituents and applications
Uniqueness
6-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activities .
Properties
CAS No. |
88220-87-5 |
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Molecular Formula |
C9H5NO6 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
6-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-6-3-7-4(1-5(6)10(14)15)2-8(16-7)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
DZEDJYFFRCLHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
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